1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene
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Overview
Description
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene is an organic compound characterized by its unique structure, which consists of a benzene core substituted with three ethene-2,1-diyl groups, each further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene typically involves the use of benzene derivatives and ethene-based reagents. One common method involves the reaction of benzene-1,2,4-triyltri(ethene-2,1-diyl) with benzene under specific conditions, such as the presence of a catalyst and controlled temperature . The reaction conditions often include the use of solvents like toluene or dichloromethane and may require inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene involves its interaction with molecular targets through π-π stacking and electronic interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics and materials science . The pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene
- 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid
- (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Uniqueness
1,1’,1’'-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene is unique due to its specific substitution pattern on the benzene core, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and advanced materials .
Properties
CAS No. |
24787-39-1 |
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Molecular Formula |
C30H24 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1,2,4-tris(2-phenylethenyl)benzene |
InChI |
InChI=1S/C30H24/c1-4-10-25(11-5-1)16-17-28-20-22-29(21-18-26-12-6-2-7-13-26)30(24-28)23-19-27-14-8-3-9-15-27/h1-24H |
InChI Key |
TZTSOOGQGMHNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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